6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride
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Overview
Description
6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is known for its unique spirocyclic structure, which consists of a spiro[2.5]octane ring system with an aminomethyl group and a hydroxyl group attached to the same carbon atom. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride typically involves the following steps:
Formation of the spirocyclic ring system: This can be achieved through a cyclization reaction of suitable precursors under specific conditions.
Introduction of the aminomethyl group: This step involves the addition of an aminomethyl group to the spirocyclic ring, often through nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of aminomethyl derivatives .
Scientific Research Applications
6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the spirocyclic structure provides stability and enhances binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
spiro[2.5]octan-6-amine hydrochloride: This compound has a similar spirocyclic structure but lacks the hydroxyl group.
2-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride: This compound has a similar structure but with a different substitution pattern.
Uniqueness
6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research .
Properties
CAS No. |
1058709-84-4 |
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Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
6-(aminomethyl)spiro[2.5]octan-6-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-9(11)5-3-8(1-2-8)4-6-9;/h11H,1-7,10H2;1H |
InChI Key |
RBFCYHXQQVWFDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC(CC2)(CN)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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